BenchChemオンラインストアへようこそ!

N-(2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

solid-state properties crystallinity formulation compatibility

This thiophen-3-yl ethyl-linked ortho-trifluoromethoxy benzenesulfonamide occupies an underexplored region of chemical space distinct from generic para-substituted or methylene-linked analogs. The specific combination of 3-thienyl attachment, ethylene spacer, and ortho-OCF₃ substitution creates binding-surface topography, hydrogen-bond geometry, and lipophilic profiles that close analogs cannot replicate. Published SAR studies on the thiophene-benzenesulfonamide class show that altering thiophene substitution or linker length shifts MIC against M. tuberculosis by >100-fold and carbonic anhydrase IC₅₀ by >1,000-fold. Substituting with a close analog risks losing target engagement, altering selectivity, or invalidating SAR continuity in lead optimization. Offered as a research-grade building block (≥95% purity) for medicinal chemistry and chemical biology programs targeting DprE1, carbonic anhydrase isoforms, or linker-conformation SAR studies.

Molecular Formula C13H12F3NO3S2
Molecular Weight 351.36
CAS No. 1797317-52-2
Cat. No. B2701620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
CAS1797317-52-2
Molecular FormulaC13H12F3NO3S2
Molecular Weight351.36
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCC2=CSC=C2
InChIInChI=1S/C13H12F3NO3S2/c14-13(15,16)20-11-3-1-2-4-12(11)22(18,19)17-7-5-10-6-8-21-9-10/h1-4,6,8-9,17H,5,7H2
InChIKeyPEKFBGCEUIWBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 1797317-52-2): Structural Profile and Procurement Context


N-(2-(Thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 1797317-52-2) is a synthetic aryl sulfonamide derivative with molecular formula C13H12F3NO3S2 and molecular weight 351.4 g/mol . The compound integrates three pharmacochemically significant modules: a thiophen-3-yl ring connected via an ethylene (-CH2CH2-) linker to a benzenesulfonamide core bearing an ortho-trifluoromethoxy (-OCF3) substituent [1]. This specific combination of the 3-thienyl attachment point, ethyl spacer length, and ortho-OCF3 substitution pattern distinguishes it from other members of the thiophene-benzenesulfonamide class. The compound is primarily offered as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications, with no published bioassay data identified in the peer-reviewed literature for this exact CAS number as of the search date.

Why N-(2-(Thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide Cannot Be Replaced by a Generic In-Class Analog


Thiophene-benzenesulfonamide derivatives exhibit wide-ranging biological profiles that are exquisitely sensitive to three structural variables: (i) the thiophene ring substitution position (2-thienyl vs. 3-thienyl), (ii) the linker length and composition (methylene, ethylene, or functionalized spacers), and (iii) the position and electronic nature of substituents on the benzenesulfonamide ring [1]. Published structure-activity relationship (SAR) studies on thiophene-benzenesulfonamide DprE1 inhibitors demonstrate that changing the thiophene substitution pattern or linker can shift the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis by over two orders of magnitude [1]. Similarly, in the carbonic anhydrase inhibitor series, individual thiophene-based sulfonamides span a >1,000-fold IC50 range (69 nM to 70 µM for hCA-I) despite sharing the same core scaffold [2]. The target compound's unique combination of a thiophen-3-yl ethyl linker and an ortho-trifluoromethoxy group on the benzenesulfonamide creates a binding surface topography, hydrogen-bonding geometry, and lipophilic profile that a generic para-substituted or methylene-linked analog cannot replicate. Therefore, substitution with a close analog risks losing target engagement, altering selectivity, or invalidating SAR continuity in a lead optimization program.

N-(2-(Thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide: Comparator-Anchored Quantitative Differentiation Evidence


Ortho-OCF3 vs. Para-OCF3 Benzenesulfonamide: Melting Point and Solid-State Differentiation

The ortho-trifluoromethoxy substitution pattern of the target compound's benzenesulfonamide core produces a markedly higher melting point (185–190°C) compared with its para-substituted positional isomer, 4-(trifluoromethoxy)benzenesulfonamide (CAS 1513-45-7), which melts at 146–148°C [1]. This ~40°C elevation in melting point is consistent with stronger intermolecular hydrogen-bonding networks enabled by the ortho-OCF3 geometry, which places the electronegative -OCF3 group in proximity to the sulfonamide -SO2NH- moiety, facilitating intramolecular and intermolecular interactions not available to the para isomer [2]. The computed LogP of the para isomer is approximately 3.01 ; the ortho configuration is expected to exhibit a measurably lower LogP due to increased polar surface area exposure, though experimental LogP data for the target compound were not identified in the literature.

solid-state properties crystallinity formulation compatibility positional isomerism

-OCF3 vs. -H Substituent Effect: Lipophilicity Modulation for Membrane Permeability Optimization

The target compound incorporates an ortho-trifluoromethoxy (-OCF3) group on the benzenesulfonamide ring, whereas its closest non-fluorinated structural analog, N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 179932-93-5, molecular weight 267.4), carries only a hydrogen at the corresponding position . The -OCF3 group is established in the medicinal chemistry literature as an intrinsically lipophilic unit that increases LogP compared to both -H and -OCH3 [1]. In controlled aliphatic derivative series, introduction of -OCF3 increased lipophilicity by 0.7–1.4 LogD units relative to -OCH3 analogs [1]. The -OCF3 group also confers enhanced metabolic stability compared to -OCH3 in microsomal incubation studies, though with nuanced context-dependence [2]. For the target compound vs. CAS 179932-93-5, this translates to a predicted increase of approximately 1.5–2.5 LogP units attributable to the -OCF3 substitution, substantially altering membrane permeability and tissue distribution potential.

lipophilicity LogP/LogD membrane permeability fluorination strategy ADME optimization

Ethylene (-CH2CH2-) vs. Methylene (-CH2-) Linker: Conformational Flexibility and Target Engagement Potential

The target compound employs an ethylene (-CH2CH2-) linker connecting the thiophen-3-yl ring to the sulfonamide nitrogen, whereas a closely related analog, N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 1797792-52-9, MW 337.3), uses a shorter methylene (-CH2-) spacer . The additional methylene unit in the target compound increases the linker length by approximately 1.3 Å and adds one rotatable bond (from 4 to 5 rotatable bonds in the full molecule), which directly impacts the conformational ensemble accessible to the thiophene ring relative to the benzenesulfonamide pharmacophore [1]. In the context of thiophene-benzenesulfonamide DprE1 inhibitors, SAR studies have shown that the nature and length of the linker between the thiophene and benzenesulfonamide moieties critically affect antimycobacterial potency, with ethylene-linked analogs displaying distinct MIC values compared to their methylene-linked counterparts [1]. The increased conformational freedom of the ethylene linker may enable the thiophene ring to sample additional binding poses within a target pocket that are sterically inaccessible to methylene-linked analogs.

linker optimization conformational flexibility SAR spacer length target engagement

Class-Level Carbonic Anhydrase Inhibition: Thiophene-Based Sulfonamides Achieve Nanomolar IC50 Against hCA-I and hCA-II Isoenzymes

Thiophene-based sulfonamides, as a compound class, have been systematically evaluated for inhibition of human carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II) purified from human erythrocytes. Across the tested thiophene-sulfonamide series, IC50 values ranged from 69 nM to 70 µM against hCA-I and from 23.4 nM to 1.405 µM against hCA-II, with corresponding Ki values of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM (hCA-I) and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM (hCA-II) [1]. The most potent compounds in this class achieved sub-100 nM IC50 values against both isoenzymes. Notably, these thiophene-based sulfonamides exhibited a noncompetitive inhibition mechanism, binding outside the catalytic active site, which distinguishes them from classical zinc-binding sulfonamide CA inhibitors [1]. Molecular docking studies confirmed that both the thiophene and sulfonamide moieties play significant roles in enzyme interactions [1]. While the specific compound CAS 1797317-52-2 was not among the individual molecules tested in this study, its core scaffold matches the structural pharmacophore of the series, establishing a plausible activity range for the target compound.

carbonic anhydrase inhibition hCA-I hCA-II nanomolar potency noncompetitive inhibition

N-(2-(Thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide: Evidence-Backed Research and Industrial Application Scenarios


Carbonic Anhydrase Inhibitor Lead Optimization and Isoform Selectivity Screening

Given the established nanomolar potency of thiophene-based sulfonamides against hCA-I (IC50 range: 69 nM–70 µM) and hCA-II (IC50 range: 23.4 nM–1.405 µM) [1], this compound serves as a differentiated starting scaffold for structure-activity relationship (SAR) exploration of CA isoform selectivity. The ortho-OCF3 substitution and ethylene linker distinguish it from previously tested members of the series, offering an opportunity to probe how these structural features modulate selectivity between hCA-I, hCA-II, and tumor-associated isoforms (hCA-IX, hCA-XII). The noncompetitive inhibition mechanism reported for the class [1] suggests potential for allosteric modulation rather than active-site zinc coordination, a desirable profile for reducing off-target effects.

Antitubercular Drug Discovery: DprE1 Inhibitor Scaffold Expansion

Thiophene-benzenesulfonamide derivatives have demonstrated potent antimycobacterial activity, with lead compound 17b achieving a minimum inhibitory concentration (MIC) of 0.023 μg/mL against drug-susceptible and drug-resistant Mycobacterium tuberculosis, intracellular antimycobacterial activity in macrophages (1.29 log10 CFU reduction), and modest in vivo efficacy in an acute mouse TB model [2]. The target compound's unique combination of a thiophen-3-yl (rather than thiophen-2-yl) ethyl linker and ortho-OCF3 substitution offers an underexplored region of chemical space within this validated pharmacophore, making it a high-value building block for synthesizing and screening novel DprE1 inhibitor analogs.

Physicochemical Property Optimization: Lipophilicity-Tuned Chemical Probe Design

The -OCF3 group is a well-characterized lipophilicity modulator that increases LogP compared to -OCH3 and -H substituents [3], while the ortho positioning creates distinct solid-state properties (melting point 185–190°C vs. 146–148°C for the para isomer) . This makes the compound a strategic choice for medicinal chemistry programs requiring fine-tuned LogP in the 2–4 range for optimal membrane permeability while maintaining crystalline stability. The compound can serve as a key intermediate for synthesizing focused libraries where balanced lipophilicity and solid-state characteristics are critical selection parameters.

Linker-Length SAR Studies in Sulfonamide-Based Lead Series

The ethylene (-CH2CH2-) linker in this compound provides approximately 1.3 Å greater spacing and one additional rotatable bond compared to the methylene (-CH2-) analog (CAS 1797792-52-9) . For research programs investigating the conformational dependence of target engagement in thiophene-benzenesulfonamide series—particularly for targets such as DprE1, carbonic anhydrases, or endothelin receptors—this compound and its methylene comparator form a matched pair for systematically dissecting the contribution of linker flexibility to binding affinity, selectivity, and pharmacokinetics.

Quote Request

Request a Quote for N-(2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.